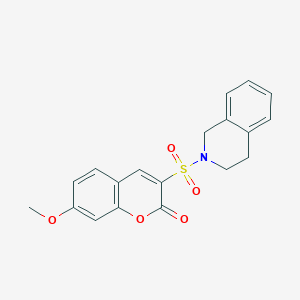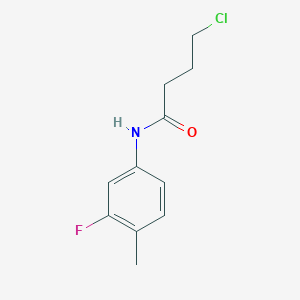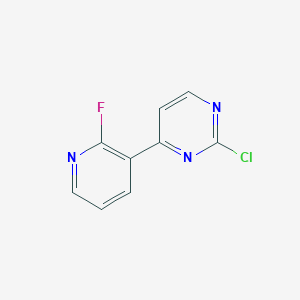
1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one
Vue d'ensemble
Description
1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one, also known as 1,6-dimethyl-2,3-dihydroquinolin-4-one or DMQ, is a heterocyclic aromatic compound found in many plants, fungi, and bacteria. It is an important intermediate in the synthesis of various drugs and other compounds, and has been studied extensively in recent years due to its potential applications in medicine, agriculture, and biochemistry.
Applications De Recherche Scientifique
Structural Insights and Biological Properties
Compounds with dihydroquinoline-4(1H)-one nuclei, such as 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one, are significant in medicinal development due to their broad spectrum of activities. Understanding their structure is essential for synthesizing materials with desired biological properties. A study by Vaz et al. (2020) focused on the structural elucidation of halogenated dihydroquinolines, discussing the effects of halogen atom types and positions on molecular conformation. This research underlines the importance of structural variation in pharmaceutical applications (Vaz et al., 2020).
Synthesis and Isolation as Intermediates
The synthesis and isolation of dihydroquinolines are key in the process of creating complex quinolines. Dauphinee and Forrest (1978) isolated 2,6-Dimethyl-1,2-dihydroquinoline as an intermediate in the Doebner-Miller synthesis of 2,6-dimethylquinoline, demonstrating its role as a crucial intermediate in quinoline synthesis (Dauphinee & Forrest, 1978).
Antioxidant and Antitumor Properties
The antioxidant and antitumor properties of dihydroquinolin-4(1H)-ones are an area of significant research interest. Parry et al. (2021) synthesized and analyzed 2-(3,5-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one, a molecule within this family known for potent biological properties. They explored its structure and confirmed its identity through NMR and mass spectroscopic analyses, highlighting its potential in biomedical applications (Parry et al., 2021).
Eco-Friendly Synthesis Approaches
The development of eco-friendly synthesis methods for dihydroquinolin-4(1H)-ones is an emerging area of research. Chen et al. (2007) reported the synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid-water without additional catalysts. This approach emphasizes the importance of environmentally sustainable methods in chemical synthesis (Chen et al., 2007).
Potential for Enantiomerically Pure Derivatives
Enantiomerically pure derivatives of dihydroquinolin-4(1H)-ones have significant implications in pharmaceutical chemistry. Harmata and Hong (2007) explored the use of benzothiazines to create enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones. Their research provides insights into the potential for developing chiral molecules with specific biological activities (Harmata & Hong, 2007).
Propriétés
IUPAC Name |
1,6-dimethyl-2,3-dihydroquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-3-4-10-9(7-8)11(13)5-6-12(10)2/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDJEBMYWQSYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3039018.png)

![4-[(5-Chloro-2-hydroxybenzyl)amino]benzenesulfonamide](/img/structure/B3039020.png)
![8-Amino-10-ethyldibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B3039022.png)

![2-(1,2-dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B3039026.png)
![2-Chloro-N-{4-[(2,4-dichlorobenzyl)sulfanyl]-phenyl}acetamide](/img/structure/B3039027.png)
![1,3-Dimethyl-8-(trifluoromethyl)-1,5-dihydropyrido[3,2-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B3039028.png)
![[2-(Cyclohexyloxy)pyridin-4-yl]methanamine](/img/structure/B3039031.png)

![{3-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}methanamine](/img/structure/B3039034.png)
![[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B3039036.png)

![3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine](/img/structure/B3039041.png)